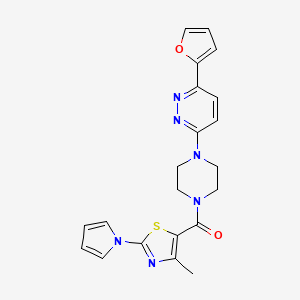![molecular formula C11H17NOS B2889895 1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one CAS No. 2194089-66-0](/img/structure/B2889895.png)
1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a spirocyclic structure, which is known for its stability and rigidity, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines . Additionally, it is used in the development of hybrid photopolymer materials for recording microstructures, which have applications in optics and photonics .
Mechanism of Action
The mechanism of action of 1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In anticancer applications, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting cell death . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one can be compared with other spirocyclic compounds such as 1-thia-4-azaspiro[4.5]decane and its derivatives . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 1-thia-4-azaspiro[4.5]decane derivatives have been studied for their anticancer activity and potential use in medicinal chemistry The unique structural features of 1-(5-Thia-8-azaspiro[3
Properties
IUPAC Name |
1-(5-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-2-10(13)12-7-6-11(4-3-5-11)14-9-8-12/h2H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJAGYOFWWONBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCC2)SCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889816.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2889818.png)

![4-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2889821.png)
![N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride](/img/structure/B2889822.png)
![2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2889823.png)

![5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2889825.png)
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2889826.png)
![(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B2889828.png)
![2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2889829.png)
![1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2889830.png)

